Benzo[j]fluoranthene, 8-phenyl-
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H16 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
9-phenylpentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(19),2(11),3,5,7,9,12,14,16(20),17-decaene |
InChI |
InChI=1S/C26H16/c1-2-8-17(9-3-1)23-16-24-21-14-6-10-18-11-7-15-22(25(18)21)26(24)20-13-5-4-12-19(20)23/h1-16H |
InChI Key |
COMUNSYABKDQED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C4=CC=CC=C42)C5=CC=CC6=C5C3=CC=C6 |
Origin of Product |
United States |
Synthetic Methodologies and Pathways for Benzo J Fluoranthene, 8 Phenyl
Established Synthetic Routes to the Benzo[j]fluoranthene Core
The construction of the complex, polycyclic skeleton of benzo[j]fluoranthene has been approached through various classical organic reactions. These established routes often involve multi-step sequences to build the fused ring system.
McMurry Ring Closure Approaches
The McMurry reaction, a reductive coupling of two carbonyl groups mediated by a low-valent titanium species, has been employed to construct the crucial five-membered ring in the benzo[j]fluoranthene core. This intramolecular cyclization is a key step in the total synthesis of benzo[j]fluoranthene-derived natural products.
A notable application of this method was in the total synthesis of the natural product benzo[j]fluoranthene-4,9-diol. nih.govacs.org In this synthesis, an intramolecular McMurry coupling between two aldehyde functional groups on a binaphthalene precursor, mediated by titanium tetrachloride (TiCl₄) and zinc (Zn), successfully formed the benzo[j]fluoranthene product in high yield. rsc.org This strategy highlights the effectiveness of the McMurry ring closure in creating the central cyclopentane (B165970) ring fused between two naphthalene (B1677914) systems. nih.govacs.orgrsc.org
Approaches from Phenylindenone Derivatives
Another classical approach to the benzo[j]fluoranthene skeleton starts from phenylindenone derivatives. A synthesis of 4,5,6,6a,6b,7,8,12b-octahydrobenzo[j]fluoranthene and its subsequent conversion to benzo[j]fluoranthene has been described starting from ethyl 3-phenylinden-1-one (B11895166) acetate. rsc.org This pathway proceeds through key intermediates such as 5,6,6a,11b-tetrahydro-7H-benzo[c]fluorene-5,7-dione, demonstrating a multi-step annulation strategy to build the final polycyclic aromatic hydrocarbon. rsc.org
Advanced Catalytic Syntheses of Fluoranthene (B47539) and Substituted Derivatives
Modern synthetic efforts have increasingly focused on the development of more efficient and versatile catalytic methods. These advanced strategies, particularly those employing palladium catalysts, allow for the construction of fluoranthene and its substituted derivatives, including the benzo[j]fluoranthene core, with greater precision and in fewer steps.
Tandem Suzuki–Miyaura Reactions
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. In the context of fluoranthene synthesis, it is often used in a tandem or cascade sequence. A common strategy involves the reaction of a 1,8-dihalogenated naphthalene with an arylboronic acid or ester. nih.govacs.orgbeilstein-journals.orgbeilstein-journals.org The initial intermolecular Suzuki-Miyaura coupling forms a 1-aryl-8-halonaphthalene intermediate, which then undergoes a subsequent reaction to complete the fluoranthene skeleton. rsc.orgresearchgate.net
This methodology has been successfully applied to the synthesis of a wide array of substituted fluoranthenes and more complex systems like polyoxygenated benzo[j]fluoranthenes. beilstein-journals.orgbeilstein-journals.org For instance, the reaction between 1,8-diiodonaphthalene (B175167) and various arylboronic acids, catalyzed by a palladium complex such as Pd(dppf)Cl₂, can afford fluoranthene products in good yields. nih.govacs.org The reaction demonstrates high functional group tolerance, accommodating both electron-donating and electron-withdrawing groups on the arylboronic acid partner. nih.govacs.orgnih.gov
Intramolecular C–H Arylation Strategies
Intramolecular C–H arylation is a key step in many modern syntheses of fluoranthenes, often occurring in a tandem sequence immediately following an initial intermolecular coupling. After the formation of a 1-aryl-8-halonaphthalene intermediate via a Suzuki-Miyaura reaction, a palladium catalyst can facilitate the direct coupling between the tethered aryl group and the C-H bond at the 2-position of the naphthalene core, closing the five-membered ring to form the fluoranthene structure. nih.govacs.orgbeilstein-journals.orgbeilstein-journals.org
This cascade process, combining a Suzuki-Miyaura coupling with an intramolecular C–H arylation under a single set of reaction conditions, provides an efficient route to substituted fluoranthenes. nih.govacs.orgrsc.org The development of homogeneous and reusable heterogeneous catalysts, such as those based on reduced graphene oxide (rGO)-CuPd nanocatalysts, has further enhanced the utility of this method. nih.govacs.org A three-step sequence involving intermolecular C–H arylation, nonaflation, and then a final intramolecular C–H arylation has also been developed as a versatile route to fluoranthenes. rsc.orgacs.org
Palladium-Catalyzed Methods
Palladium catalysis is central to the modern synthesis of the benzo[j]fluoranthene core and its derivatives. Beyond the tandem Suzuki-Miyaura/C-H arylation cascades, other palladium-catalyzed methods have been established.
One approach involves the coupling of 1,8-dihalonaphthalenes with arylboronic acids using various palladium catalysts and ligands. rsc.org For example, the reaction of 5,6-dichloroacenaphthene (B144690) with arylboronic acids in the presence of a palladium catalyst yielded fluoranthene derivatives in good yields. rsc.org Similarly, the coupling of a naphthalene-1-boronic acid with 1,2-dibromobenzene (B107964) represents another variation of this palladium-catalyzed strategy. rsc.org
An older but effective method utilizes palladium sulphide on a support like barium carbonate as a specific catalyst for the cyclodehydrogenation of precursors like 3,3′,4,4′-tetrahydro-1,1′-binaphthyl to form the benzo[j]fluoranthene ring system. rsc.orgresearchgate.netrsc.org These diverse palladium-catalyzed methods underscore the versatility of this transition metal in constructing complex polycyclic aromatic hydrocarbons.
Data Tables
Table 1: Tandem Suzuki–Miyaura/C–H Arylation for Fluoranthene Synthesis
This table summarizes the synthesis of various substituted fluoranthenes from 1,8-diiodonaphthalene and arylboronic acids using a homogeneous palladium catalyst.
| Entry | Arylboronic Acid | Catalyst | Base | Temperature (°C) | Yield (%) | Reference |
| 1 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ | KOAc | 90 | 71 | nih.govacs.org |
| 2 | 4-Cyanophenylboronic acid | Pd(dppf)Cl₂ | KOAc | 110 | 72 | nih.govacs.org |
| 3 | 4-(Methoxycarbonyl)phenylboronic acid | Pd(dppf)Cl₂ | KOAc | 110 | 78 | nih.govacs.org |
| 4 | 4-Nitrophenylboronic acid | Pd(dppf)Cl₂ | KOAc | 110 | 75 | nih.govacs.org |
| 5 | Phenylboronic acid | Pd(dppf)Cl₂ | KOAc | 110 | 68 | nih.gov |
| 6 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | KOAc | 110 | 74 | nih.gov |
Table 2: Synthesis of a Polyoxygenated Benzo[j]fluoranthene Derivative
This table details a key step in the synthesis of a tetramethoxybenzo[j]fluoranthene, a precursor to the natural product bulgarein, via a palladium-catalyzed cascade reaction. beilstein-journals.org
| Naphthalene Reactant | Boronic Ester Reactant | Catalyst | Base | Temperature (°C) | Yield (%) | Reference |
| 1,8-Dibromo-2,7-dimethoxynaphthalene | 2-(4,5-Dimethoxy-2-methylnaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Pd(dppf)Cl₂ | KOAc | 120 | 52 | beilstein-journals.org |
Theoretical and Mechanistic Insights into Benzo[j]fluoranthene Synthesis
The synthesis of the benzo[j]fluoranthene core, a complex polycyclic aromatic hydrocarbon (PAH), is underpinned by a variety of sophisticated chemical transformations. While direct synthetic routes for 8-phenyl-benzo[j]fluoranthene are not extensively detailed in readily available literature, the construction of the core structure and its derivatives provides a solid foundation for postulating viable synthetic pathways. Mechanistic understanding of these reactions is crucial for optimizing conditions and extending their applicability to novel, substituted analogs such as the 8-phenyl derivative. Key synthetic strategies include palladium-catalyzed cross-coupling reactions, cycloaddition reactions, and acid-catalyzed cyclizations, each with distinct mechanistic features.
Palladium-catalyzed reactions, particularly those involving C-H activation and cross-coupling, represent a powerful tool for the construction of complex aromatic systems. nih.govacs.orgrsc.orgacs.org A prevalent method for synthesizing fluoranthene and benzo[j]fluoranthene skeletons involves a palladium-catalyzed cascade reaction. beilstein-journals.orgrsc.org This sequence typically begins with a Suzuki-Miyaura cross-coupling, followed by an intramolecular C-H arylation. beilstein-journals.orgrsc.org
The catalytic cycle of the Suzuki-Miyaura coupling is well-established, initiating with the oxidative addition of an aryl halide to a Pd(0) complex. The subsequent transmetalation with a boronic acid or ester, followed by reductive elimination, yields the cross-coupled product and regenerates the Pd(0) catalyst. In the context of benzo[j]fluoranthene synthesis, this is followed by an intramolecular C-H activation/arylation step. This process is thought to proceed via a concerted metalation-deprotonation (CMD) pathway or through an oxidative addition mechanism, leading to the final cyclized product. The efficiency and regioselectivity of this C-H activation are critical for the successful synthesis of the target molecule.
Another significant approach is the Diels-Alder reaction, a [4+2] cycloaddition, which has been employed for the synthesis of various fluoranthene derivatives. rsc.orgresearchgate.net This reaction involves the combination of a diene and a dienophile to form a cyclohexene (B86901) ring, which can then be aromatized to furnish the polycyclic system. The mechanism is a concerted, pericyclic reaction, and its feasibility and rate are governed by the electronic properties of the reactants. Density functional theory (DFT) calculations have been utilized to predict the activation energies for Diels-Alder reactions in the bay regions of PAHs, indicating that the reactivity increases with the length of the acene. nih.gov For the synthesis of substituted benzo[k]fluoranthenes, the Diels-Alder reaction of 1,3-diarylbenzo[c]furans with acenaphthylene (B141429) has been successfully applied. researchgate.net
Lewis acid-catalyzed Prins-type cycloaromatization offers another pathway to the benzo[j]fluoranthene skeleton. researchgate.net This method utilizes readily available enol ether precursors. The proposed mechanism involves the Lewis acid-catalyzed generation of an oxonium ion, which then triggers a subsequent annulation and aromatization cascade to form the final polycyclic aromatic product. researchgate.net
Furthermore, oxidative coupling of naphthalene derivatives has been shown to produce benzo[j]fluoranthenes. researchgate.net This reaction is presumed to proceed through the initial formation of a bond between the 4-positions of two naphthalene molecules, followed by the closure of the five-membered ring. researchgate.net
While these methodologies have been established for a range of benzo[j]fluoranthene derivatives, the specific synthesis of 8-phenyl-benzo[j]fluoranthene would likely necessitate the use of appropriately substituted precursors. For instance, a palladium-catalyzed Suzuki-Miyaura coupling could potentially be employed, using a di-halogenated naphthalene derivative and a phenyl-substituted boronic acid or ester as coupling partners. The subsequent intramolecular C-H arylation would then form the final 8-phenyl-benzo[j]fluoranthene. The precise conditions and feasibility of such a reaction would require empirical investigation, guided by the mechanistic principles outlined above.
Research Findings on Benzo[j]fluoranthene Synthesis
| Reaction Type | Key Reactants | Catalyst/Reagent | Product Type | Reference |
|---|---|---|---|---|
| Pd-catalyzed Suzuki-Miyaura/C-H Arylation | 1,8-dihalonaphthalenes and heteroarylboronic acids/esters | Pd(dppf)Cl₂·CH₂Cl₂ | Acenaphthylene-fused heteroarenes and polyoxygenated benzo[j]fluoranthenes | beilstein-journals.orgrsc.org |
| Diels-Alder Reaction | 1,3-diarylbenzo[c]furans and acenaphthylene | p-Toluenesulfonic acid (for aromatization) | Diaryl/heteroaryl substituted benzo[k]fluoranthenes | researchgate.net |
| Lewis Acid-Catalyzed Prins-Type Cycloaromatization | Enol ether precursors | Lewis Acids | Benzo[a]fluorene, Benzo[c]fluorene, and Benzo[j]fluoranthene | researchgate.net |
| Oxidative Dimerization | Electron-rich naphthalenes | FeCl₃ | Benzo[j]fluoranthenes | rsc.org |
| Flash Vacuum Thermolysis | 2-(1-chloroethenyl)benzo[c]phenanthrene or 6-(1-chloroethenyl)chrysene | High Temperature (>900 °C) | Benzo[j]fluoranthene | wikipedia.org |
Environmental Formation Mechanisms of Benzo J Fluoranthene Analogs
Pathways of Polycyclic Aromatic Hydrocarbon Formation during Incomplete Combustion
The formation and growth of PAHs from smaller hydrocarbon fragments in pyrolytic and combustion environments proceed through several key mechanistic pathways. These pathways often act in concert, with their relative importance depending on factors such as temperature, pressure, and the concentration of various precursor species. acs.org
The Hydrogen-Abstraction-Acetylene-Addition (HACA) mechanism is a widely recognized pathway for the growth of PAH molecules. researchgate.netnih.gov This sequential process involves the following key steps:
Hydrogen Abstraction: The process is initiated by the removal of a hydrogen atom from an aromatic ring by a radical species (e.g., H, OH), creating an aryl radical site. bohrium.comnih.gov
Acetylene (B1199291) Addition: An acetylene molecule (C₂H₂) then adds to this radical site. This addition is typically a highly exothermic reaction with a relatively low activation barrier. bohrium.comnih.gov
Ring Closure: The resulting structure undergoes cyclization, forming a new ring. This is often followed by the elimination of a hydrogen atom to re-aromatize the system, leading to a larger, more stable PAH. bohrium.comnih.gov
The HACA mechanism is considered a major contributor to the growth of many common PAHs. researchgate.netcapes.gov.br However, while effective in explaining the formation of many symmetrical PAHs, it may not fully account for the rapid growth rates and the formation of all PAH structures observed in combustion processes. acs.org
The Phenyl Addition Cyclization (PAC) mechanism provides an alternative and efficient route for the rapid growth of complex aromatic structures, particularly at high temperatures. nih.gov This pathway involves the direct addition of a phenyl radical to an existing aromatic molecule, followed by dehydrocyclization to form a new fused ring system. nih.gov The PAC mechanism is significant as it can lead to the formation of complex PAHs that are not easily synthesized through traditional pathways like HACA. nih.gov This mechanism is particularly relevant for the formation of PAHs with phenyl substituents.
The Hydrogen-Abstraction/Vinyl-Radical-Addition (HAVA*) pathway is another mechanism contributing to PAH growth. Similar to HACA, it begins with hydrogen abstraction from an aromatic ring. However, instead of acetylene, a vinyl radical adds to the created radical site. This mechanism is considered important due to the abundance of vinyl radicals in certain combustion environments. acs.org
Under certain conditions, particularly at high temperatures, the growth of PAHs can be accelerated through radical/radical or radical/molecule clustering reactions. acs.org These reactions involve the combination of two radical species or a radical with a stable molecule. This mechanism can lead to a rapid increase in molecular weight and complexity, bypassing the slower, sequential addition of small molecules like acetylene. acs.org Resonance-stabilized radical chain reactions (RSRCRs) are a key aspect of this, allowing for the direct addition of molecular precursors to a growing PAH structure. acs.org The self-assembly of PAH radicals and other molecules can also lead to the formation of larger clusters, which are precursors to soot particles. aanda.orgaanda.org
Environmental Distribution and Transport Dynamics of Benzo J Fluoranthene Analogs
Atmospheric Fate Processes and Long-Range Transport Potential
Long-Range Atmospheric Transport (LRAT) Assessments
No specific data on the atmospheric lifetime, transport potential, or presence of Benzo[j]fluoranthene, 8-phenyl- in remote locations could be identified.
Aquatic and Terrestrial Environmental Partitioning Behavior
Volatilization from Moist Soil and Water Surfaces:Data regarding the Henry's Law constant and volatilization rates for Benzo[j]fluoranthene, 8-phenyl- are not present in the reviewed literature.
Without dedicated studies on "Benzo[j]fluoranthene, 8-phenyl-," any attempt to create the requested article would rely on speculation and would not meet the required standards of scientific accuracy and focus.
Advanced Analytical Methodologies for Benzo J Fluoranthene, 8 Phenyl Detection and Characterization
Sample Preparation and Extraction Techniques
Effective sample preparation and extraction are foundational to the reliable analysis of Benzo[j]fluoranthene, 8-phenyl-. The choice of technique often depends on the sample matrix, whether it be soil, sediment, food, or biological tissues.
Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) Protocols
Liquid-liquid extraction (LLE) is a traditional method for separating compounds based on their differential solubilities in two immiscible liquids. For PAH analysis, a common approach involves extracting the analytes from an aqueous sample into an organic solvent.
Solid-phase extraction (SPE) offers a more modern and efficient alternative to LLE. thermofisher.com It utilizes a solid sorbent to isolate analytes from a liquid sample. For complex matrices like yerba mate tea, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by silica (B1680970) SPE cleanup has proven effective for PAH analysis. restek.com The protocols for cleaning up PAH-containing food samples frequently involve techniques like column chromatography, SPE, and gel permeation chromatography (GPC). mdpi.com
Accelerated Solvent Extraction (ASE) and Gel Permeation Chromatography (GPC) Applications
Accelerated Solvent Extraction (ASE) is an automated technique that employs elevated temperatures and pressures to expedite the extraction process, significantly reducing solvent consumption and time. thermofisher.com It is recognized by the U.S. Environmental Protection Agency (US EPA) for extracting solid matrices. kemolab.hr Studies have shown that ASE can quantitatively isolate various PAHs from contaminated soil in about 12 minutes using a mixture of acetone (B3395972) and dichloromethane. rsc.org The recoveries of PAHs using ASE are comparable to or even better than those achieved with traditional Soxhlet extraction. nih.gov
Gel Permeation Chromatography (GPC), a form of size exclusion chromatography, is particularly useful for cleaning up complex samples by separating large molecules, such as lipids, from smaller analytes like PAHs. nih.govdtu.dk An advanced GPC system with a double-column setup has been developed for the sensitive detection of PAHs in olive oil, allowing for a seven-fold increase in the amount of sample that can be loaded. nih.gov On-line GPC-GC/MS systems further streamline the analysis of PAHs in vegetable oils by automatically removing high molecular weight interferences. shimadzu.com
QuEChERS-based Methodologies
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a dispersive solid-phase extraction technique that has gained popularity for its speed and simplicity. thermofisher.com Originally developed for pesticide residue analysis in fruits and vegetables, its application has expanded to include the extraction of PAHs from various matrices, including soil and food products. thermofisher.comoup.com
A typical QuEChERS procedure involves an initial extraction with an organic solvent, often acetonitrile (B52724), followed by a "salting-out" step using salts like magnesium sulfate (B86663) and sodium chloride to induce phase separation. nih.gov A subsequent dispersive SPE cleanup step removes interferences. Modified QuEChERS methods have been developed for challenging matrices. For instance, in high-fat salmon, a modified method using a solution of ethyl acetate, acetone, and iso-octane for extraction significantly improved the recovery of PAHs. nih.gov Similarly, for yerba mate tea, a hexane:acetone mixture was found to be a more effective extraction solvent than acetonitrile. restek.com
Table 1: Comparison of Extraction Techniques for PAHs
| Technique | Principle | Advantages | Common Applications |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids | Simple, well-established | Aqueous samples |
| Solid-Phase Extraction (SPE) | Adsorption onto a solid sorbent | High recovery, cleaner extracts, automation potential thermofisher.commdpi.com | Water, food, biological fluids thermofisher.commdpi.com |
| Accelerated Solvent Extraction (ASE) | Extraction with solvents at elevated temperature and pressure | Fast, low solvent consumption, automated thermofisher.comnih.gov | Soil, sediment, food thermofisher.comrsc.orgnih.gov |
| Gel Permeation Chromatography (GPC) | Size exclusion separation | Effective for high-fat/lipid matrices nih.govshimadzu.com | Edible oils, fatty foods nih.govshimadzu.com |
| QuEChERS | Dispersive SPE with salting-out extraction | Fast, easy, cheap, effective, rugged, safe thermofisher.comnih.gov | Fruits, vegetables, soil, meat, tea thermofisher.comrestek.comnih.gov |
Chromatographic Separation Techniques
Following extraction and cleanup, chromatographic techniques are employed to separate Benzo[j]fluoranthene, 8-phenyl- from other PAHs and interfering compounds.
Gas Chromatography (GC) Methodologies with Advanced Column Technologies
Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the separation and identification of volatile and semi-volatile compounds like PAHs. researchgate.net The choice of the GC column is critical for achieving the desired separation.
A significant challenge in PAH analysis is the separation of isomers, which have the same molecular weight and often similar mass spectra. The benzofluoranthene isomers—benzo[b]fluoranthene (B1141397), benzo[j]fluoranthene, and benzo[k]fluoranthene (B33198)—are a classic example of this difficulty. fishersci.comresearchgate.net
Standard GC columns, such as those with a 5% diphenyl/95% dimethyl polysiloxane stationary phase, often fail to resolve these critical isomers. fishersci.comrestek.com To address this, specialized GC columns with unique selectivities have been developed. For example, a TraceGOLD TG-17SilMS GC column, which has a 50% phenyl methylpolysiloxane stationary phase, has demonstrated the ability to fully resolve benzo[j]fluoranthene from its 'b' and 'k' isomers. fishersci.com Another specialized column, the Rxi-PAH, has also been shown to separate these isobaric interferences. restek.com Ionic liquid stationary phases, such as in the SLB®-ILPAH capillary GC column, also provide exceptional resolution for these challenging isomer sets. sepscience.com
The elution order of these isomers can vary depending on the stationary phase of the column. For instance, on a phenyl arylene phase, the elution order might differ from that on a 50% phenyl-polysiloxane or an ionic liquid phase. researchgate.net Achieving baseline separation is crucial for accurate quantification, as co-elution can lead to an overestimation of the concentration of the target analyte. researchgate.netrestek.com
Table 2: Advanced GC Columns for PAH Isomer Separation
| Column Name | Stationary Phase | Key Separation Capability |
| TraceGOLD TG-17SilMS | 50% Phenyl Methylpolysiloxane | Resolves benzo[j]fluoranthene from benzo[b]- and benzo[k]fluoranthene. fishersci.com |
| Rxi-PAH | Proprietary | Separates isobaric interfering PAHs like the benzofluoranthene isomers. restek.com |
| SLB®-ILPAH | Ionic Liquid | Exceptional resolution of PAH isomer sets, including benzofluoranthenes. sepscience.com |
| HALO® PAH | Un-endcapped trifunctional C18 on Fused-Core® particles | Fast, high-efficiency separation of standard PAH compounds. halocolumns.com |
| Kinetex PAH | Polymerically Bonded C18 on Core-Shell particles | High-resolution PAH separations with fast run times. phenomenex.com |
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of PAHs, including Benzo[j]fluoranthene, 8-phenyl-. HPLC methods offer robust and reliable separation of complex PAH mixtures found in various environmental matrices.
Typically, reversed-phase HPLC is employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. Gradient elution, where the mobile phase composition is varied during the analysis, is often necessary to achieve optimal separation of a wide range of PAHs with differing polarities. For instance, a water-acetonitrile or water-methanol gradient is commonly used.
The separation of benzo[j]fluoranthene from its isomers, such as benzo[b]fluoranthene and benzo[k]fluoranthene, is a significant analytical challenge that can be achieved with specialized HPLC columns. nih.gov For example, a method using a combination of Acclaim PA2 and Hypersil Green PAH columns has demonstrated baseline separation of 20 PAHs, including benzo[j]fluoranthene. tecnofrom.com Another approach utilizes a polymeric C18 stationary phase designed specifically for PAH analysis, enabling the resolution of fifteen targeted parent PAHs. fda.gov
Detection in HPLC is frequently accomplished using ultraviolet (UV) or fluorescence detectors (FLD). uctm.edu Fluorescence detection, in particular, offers high sensitivity and selectivity for many PAHs, as specific excitation and emission wavelengths can be chosen to minimize interferences. fda.govhplc.eu For a mixture of 18 PAHs, including benzo[j]fluoranthene, a rapid separation was achieved in under ten minutes with excellent resolution using a HALO® PAH column. hplc.eu
Table 1: HPLC Method Parameters for PAH Analysis
| Parameter | Description | Reference |
| Column | HALO® PAH, 4.6 x 50 mm | hplc.eu |
| Mobile Phase | Water and acetonitrile gradient | fda.gov |
| Detector | UV and Fluorescence | uctm.eduhplc.eu |
| Run Time | Less than 10 minutes for 18 PAHs | hplc.eu |
| Resolution | Excellent resolution between critical pairs | hplc.eu |
Spectroscopic and Mass Spectrometric Identification and Quantification
Spectroscopic and mass spectrometric techniques are indispensable for the definitive identification and precise quantification of Benzo[j]fluoranthene, 8-phenyl-.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds like PAHs. nih.gov The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification based on their mass-to-charge ratio. uctm.edu
The choice of the GC column is critical for separating isomeric PAHs. For instance, a VF-17ms GC column has been shown to provide good separation of benzo[b]fluoranthene, benzo[j]fluoranthene, and benzo[k]fluoranthene. nih.gov The National Institute of Standards and Technology (NIST) provides extensive gas chromatography data for Benzo[j]fluoranthene, including retention indices on various columns. nist.gov
To improve selectivity and reduce matrix interference, tandem mass spectrometry (GC-MS/MS) is increasingly utilized. uctm.edu In this technique, a specific precursor ion from the initial mass spectrum is selected and fragmented to produce a product ion spectrum. This multiple reaction monitoring (MRM) mode significantly enhances the signal-to-noise ratio and provides greater confidence in compound identification, especially in complex matrices. uctm.edu
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a compound. This capability is invaluable for differentiating between compounds with the same nominal mass but different elemental formulas. Studies have shown that results from GC-HRMS are comparable to those from gas chromatography-mass selective detection (GC-MSD) for PAH analysis. nih.gov
Fluorescence and Ultraviolet (UV) absorption spectroscopies are valuable for both the detection and characterization of PAHs. Many PAHs, including fluoranthene (B47539) and its derivatives, are fluorescent, meaning they absorb light at one wavelength and emit it at a longer wavelength. researchgate.netnih.govelsevierpure.com This property allows for highly sensitive and selective detection, particularly when coupled with HPLC. fda.gov
The absorption and emission spectra are unique to each compound and can be used for identification. For example, the absorption spectrum of benzo[k]fluoranthene shows a maximum at 387 nm. researchgate.net Theoretical studies using density functional theory (DFT) can also predict the absorption and emission spectra of these molecules. researchgate.net
Table 2: Spectroscopic Properties of Related PAHs
| Compound | Absorption Maxima (nm) | Emission Properties | Reference |
| Benzo[k]fluoranthene | 387, 297, 282, 251 | Studied via DFT | researchgate.netresearchgate.net |
| Fluoranthene | 349, 269, 254 | Studied via DFT | researchgate.netresearchgate.net |
While chromatographic and established spectroscopic methods are the gold standard, emerging techniques offer new possibilities for the detection of PAHs.
Immunological methods, such as enzyme-linked immunosorbent assays (ELISA), have been developed for the screening of PAHs in environmental samples. acs.orgresearchgate.net These methods are based on the specific binding of antibodies to target PAHs or a group of related PAHs. Immunoassays can be rapid and cost-effective for screening large numbers of samples, though they may exhibit cross-reactivity with other PAHs and their metabolites. acs.orgresearchgate.net The development of immunoassays is influenced by the aryl hydrocarbon receptor (AhR), which plays a role in the immune response to PAHs. nih.govnih.gov
No Mechanistic Studies on the Biological Transformations and Interactions of Benzo[j]fluoranthene, 8-phenyl- Currently Available in Scientific Literature
A thorough and extensive search of scientific databases and literature has revealed a significant gap in the current body of research regarding the chemical compound Benzo[j]fluoranthene, 8-phenyl-. At present, there are no available studies detailing the mechanistic pathways of its biological transformations and interactions. Consequently, the metabolic fate of this specific analog, including its Phase I and Phase II biotransformation, remains uncharacterized.
The metabolism of polycyclic aromatic hydrocarbons (PAHs) is a complex process. Generally, it involves an initial biotransformation (Phase I) catalyzed by enzymes such as the cytochrome P450 (CYP) superfamily. nih.govresearchgate.net This is often followed by conjugation reactions (Phase II) to facilitate excretion. researchgate.net For the parent compound, benzo[j]fluoranthene, metabolism is known to produce phenols and dihydrodiols. wikipedia.org
However, the introduction of a phenyl group at the 8-position of the benzo[j]fluoranthene structure would likely alter its metabolic profile. The specific enzymes involved, the resulting metabolites, and the subsequent conjugation pathways for 8-phenyl-benzo[j]fluoranthene have not been investigated or reported in the available scientific literature.
Therefore, a detailed and scientifically accurate article on the metabolic pathways and metabolite identification of Benzo[j]fluoranthene, 8-phenyl-, as per the requested outline, cannot be generated at this time due to the absence of primary research data. Further investigation into the biotransformation of this specific PAH analog is required to elucidate its biological interactions and metabolic pathways.
Mechanistic Studies of Biological Transformations and Interactions of Benzo J Fluoranthene Analogs
Metabolic Pathways and Metabolite Identification
Phase II Conjugation Reactions
Acetylation and Methylation Pathways
Currently, there is no specific information available in scientific literature regarding the acetylation and methylation pathways of benzo[j]fluoranthene or its 8-phenyl- analog.
Enantiomeric Selectivity in Metabolite Formation
There is no specific information available regarding the enantiomeric selectivity in the formation of metabolites for benzo[j]fluoranthene or its 8-phenyl- derivative.
Molecular Interactions with Biological Macromolecules
DNA Adduct Formation Mechanisms (Diolepoxide Pathway)
The mechanism of action for many carcinogenic PAHs, including the parent compound benzo[j]fluoranthene, involves the formation of DNA adducts. wikipedia.org This process is a critical step in the initiation of carcinogenesis. The widely accepted mechanism for this is the diolepoxide pathway.
For benzo[j]fluoranthene, it is metabolized in the body to form phenols and dihydrodiols. wikipedia.org The formation of diolepoxides from these dihydrodiol metabolites is a key activation step. These reactive diolepoxides can then covalently bind to the DNA, forming stable and unstable adducts, primarily at guanine and adenine bases. wikipedia.org This can lead to mutations in crucial genes like proto-oncogenes (e.g., RAS) and tumor-suppressor genes (e.g., p53), ultimately contributing to tumor initiation. wikipedia.org
Table 1: Key Steps in the Diolepoxide Pathway for PAH-DNA Adduct Formation
| Step | Description | Key Enzymes |
| 1. Initial Oxidation | The parent PAH is oxidized to form an epoxide. | Cytochrome P450 (CYP) enzymes |
| 2. Hydration | The epoxide is hydrated to form a trans-dihydrodiol. | Epoxide hydrolase |
| 3. Second Oxidation | The dihydrodiol is further oxidized to form a diolepoxide. | Cytochrome P450 (CYP) enzymes |
| 4. DNA Adduct Formation | The highly reactive diolepoxide covalently binds to DNA. | N/A |
This is a generalized pathway for PAHs. The specific intermediates and enzymes for "Benzo[j]fluoranthene, 8-phenyl-" have not been determined.
Enzyme Induction Studies (e.g., CYP1A1)
Cytochrome P450 enzymes, particularly CYP1A1, play a crucial role in the metabolism of PAHs. The induction of these enzymes can be an indicator of exposure to such compounds and is a key aspect of their biological effects.
Studies on the closely related isomer, benzo[k]fluoranthene (B33198) (BkF), have shown that it can induce the expression of CYP1A1. nih.govnih.gov This induction leads to the metabolism of BkF into various hydroxylated metabolites. nih.govnih.gov Research has indicated that some of these metabolites can also act as inducers of CYP1A1, suggesting a complex feedback loop in the metabolism of these compounds. nih.govnih.gov
Table 2: Relative Potency of Benzo[k]fluoranthene Metabolites in CYP1A1 Induction
| Compound | Relative CYP1A1 Induction Potency |
| Benzo[k]fluoranthene (BkF) | Baseline |
| Metabolites from C-2/C-3 oxidation | Higher than BkF |
| Metabolites from C-8/C-9 oxidation | Somewhat less potent than BkF |
Data from studies on Benzo[k]fluoranthene. The inductive potential of "Benzo[j]fluoranthene, 8-phenyl-" and its metabolites on CYP1A1 is unknown.
Environmental Remediation and Degradation of Benzo J Fluoranthene Analogs
Advanced Oxidation Processes (AOPs) for Degradation
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). These highly reactive radicals can degrade a wide range of recalcitrant organic compounds, including PAHs, into simpler, less toxic substances.
The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous iron (Fe²⁺) to generate hydroxyl radicals. The photo-Fenton process enhances this reaction through the use of ultraviolet (UV) light, which promotes the regeneration of Fe²⁺ from Fe³⁺, thereby increasing the efficiency of hydroxyl radical production.
While specific studies on the application of Fenton and photo-Fenton processes to Benzo[j]fluoranthene, 8-phenyl- are not documented, research on other PAHs demonstrates the efficacy of these methods. For instance, a pilot-scale Fenton-like system has been shown to be effective in degrading organic pollutants in wastewater. mdpi.com The combination of H₂O₂ with other oxidants has been found to synergistically degrade PAHs. mdpi.com The addition of a phenyl group to the benzo[j]fluoranthene structure would likely increase its resistance to oxidation due to steric hindrance, potentially requiring more aggressive AOP conditions for effective degradation.
Chemical oxidation is a crucial remediation technique that involves the use of strong oxidizing agents to transform hazardous organic compounds into less harmful ones. numberanalytics.comnih.gov Common oxidants include ozone, hydrogen peroxide, and permanganate. torrentlab.comresearchgate.net The effectiveness of chemical oxidation depends on several factors, including the chemical structure of the pollutant, the type and concentration of the oxidant, and the environmental matrix (e.g., soil, water). researchgate.net
For PAHs, their fused aromatic ring structure makes them relatively stable and resistant to chemical attack. landrehab.org However, AOPs can break these rings, leading to their degradation. nih.gov The presence of a phenyl substituent on the benzo[j]fluoranthene molecule would likely alter its electronic properties, potentially influencing the sites of oxidative attack. The increased molecular size and complexity could also affect its interaction with oxidants.
Biodegradation Pathways in Environmental Matrices
Biodegradation is a key natural process in the environmental dissipation of PAHs. It involves the breakdown of these compounds by microorganisms, primarily bacteria and fungi, into simpler molecules. aloki.hunih.gov
Microorganisms have evolved diverse enzymatic systems to degrade PAHs. nih.gov The initial step in the bacterial degradation of PAHs typically involves the action of dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the aromatic ring to form a cis-dihydrodiol. aloki.hu This is then further metabolized through a series of reactions, leading to ring cleavage and eventual mineralization to carbon dioxide and water. frontiersin.org
Fungi, particularly white-rot fungi, utilize extracellular lignin-modifying enzymes, such as lignin (B12514952) peroxidases and manganese peroxidases, to degrade a wide range of PAHs. nih.govresearchgate.net These enzymes are less specific than bacterial dioxygenases and can attack a broader range of substrates.
For Benzo[j]fluoranthene, 8-phenyl- , the bulky phenyl group could sterically hinder the approach of microbial enzymes to the aromatic core, potentially slowing the rate of biodegradation compared to the parent compound. However, the specific metabolic pathways would need to be experimentally determined. Studies on other high-molecular-weight PAHs, such as benzo[a]pyrene, have shown that microbial consortia can be more effective in their degradation than single strains. nih.gov
Table 1: Microbial Degradation of Benzo[a]pyrene (a high-molecular-weight PAH analog)
| Microorganism | Degradation Rate | Incubation Time | Reference |
| Phlebia acerina S-LWZ20190614-6 | 57.7% | 32 days | nih.gov |
| Phanerochaete chrysosporium | 34.2% | 24 days | nih.gov |
| P. sordida YK-624 | 29.3% | 24 days | nih.gov |
Photochemical Transformation and Photolysis
Photochemical transformation, or photolysis, is a process where light energy drives chemical reactions that can lead to the degradation of pollutants. nih.gov PAHs can absorb UV radiation from sunlight, which can excite them to a higher energy state, making them more susceptible to reaction with oxygen and other atmospheric components. nih.gov
The direct photolysis of PAHs can lead to the formation of various photoproducts, including quinones, which may themselves have toxicological activity. nih.govyoutube.com The rate of photolysis is influenced by factors such as the intensity of light, the presence of photosensitizers, and the environmental medium. The atmospheric fate of benzo[j]fluoranthene is predicted to include degradation by photochemically-produced hydroxyl radicals, with an estimated half-life of 7.2 hours for the vapor-phase compound. nih.gov
The addition of an 8-phenyl group to benzo[j]fluoranthene would alter its absorption spectrum and could potentially enhance or inhibit its photochemical degradation, depending on how it affects the molecule's electronic structure and energy transfer processes.
Table 2: Photolysis-based Removal of PAHs from Protective Clothing
| Decontamination Method | % PAH Removal | Reference |
| White Light-Photolysis (WLP) | 73 ± 7% | mdpi.com |
| Simulated Laundering | 44 ± 12% | mdpi.com |
| Wet-soap Brushing | 32 ± 12% | mdpi.com |
Adsorption-Based Remediation Strategies
Adsorption is a physical process where pollutants are removed from a fluid phase (liquid or gas) by accumulating on the surface of a solid material, known as an adsorbent. mdpi.comnih.gov This is a widely used technique for the remediation of PAH-contaminated water and soil. nih.gov
Various materials have been investigated as adsorbents for PAHs, including activated carbon, clays (B1170129), and zeolites. mdpi.comnih.gov The effectiveness of an adsorbent depends on its surface area, pore size distribution, and surface chemistry. For PAHs, which are hydrophobic, adsorbents with a high affinity for non-polar compounds are generally more effective. nih.gov
The remediation of PAH-contaminated soil can also involve the use of adsorbents to reduce the bioavailability of these compounds. mdpi.com For Benzo[j]fluoranthene, 8-phenyl- , its increased hydrophobicity due to the phenyl group would likely lead to strong adsorption to organic matter in soil and sediment, potentially reducing its mobility and bioavailability but also making it more challenging to remove by other means. Modified clays and other engineered adsorbents could be tailored to effectively capture this larger, more complex PAH. mdpi.com
Table 3: Adsorption of PAHs by Modified Clay
| Adsorbent | Pollutant | Removal Efficiency | Reference |
| CuZnFeAl–S | Naphthalene (B1677914) | 97.3% | nih.gov |
| CuZnFeAl–S | Phenanthrene | 90.3% | nih.gov |
Computational and Theoretical Investigations of Benzo J Fluoranthene, 8 Phenyl
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 8-phenyl-benzo[j]fluoranthene. These methods, which include both ab initio and semi-empirical approaches, solve the Schrödinger equation to determine the electronic structure of the molecule. This provides access to a wealth of information, such as molecular orbital energies, electron distribution, and molecular geometry.
For 8-phenyl-benzo[j]fluoranthene, a key area of interest would be the influence of the 8-phenyl substituent on the electronic properties of the benzo[j]fluoranthene core. The phenyl group, being an aromatic substituent, can engage in π-π interactions with the larger PAH framework. The degree of this interaction is heavily dependent on the torsional angle between the phenyl ring and the benzo[j]fluoranthene plane. Quantum chemical calculations can predict this preferred conformation and the associated rotational energy barrier.
The electronic structure analysis would focus on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are crucial in determining the molecule's chemical reactivity and its photophysical properties. The introduction of the 8-phenyl group is expected to influence the HOMO-LUMO energy gap, which in turn affects the wavelength of light the molecule absorbs and emits. Computational studies on other phenyl-substituted PAHs have shown that such substitutions can lead to red-shifts in the absorption and emission spectra. nih.gov
A computational study on phenyl-substituted PAHs has shown that the position of the phenyl group can significantly influence the infrared spectra of the molecule. nih.govnih.gov These calculations can predict the vibrational frequencies and intensities, which are valuable for identifying such molecules in experimental settings.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become the workhorse of computational chemistry for medium to large-sized molecules like 8-phenyl-benzo[j]fluoranthene due to its favorable balance of accuracy and computational cost. DFT methods calculate the electron density of a system to determine its energy and other properties.
For 8-phenyl-benzo[j]fluoranthene, DFT calculations would be employed to obtain a precise understanding of its three-dimensional structure. The optimized geometry would reveal the bond lengths, bond angles, and the dihedral angle of the phenyl substituent. The stability of different conformers could also be assessed.
Time-dependent DFT (TD-DFT) is a powerful extension of DFT used to study excited-state properties. nih.gov TD-DFT calculations would be instrumental in predicting the electronic absorption and emission spectra of 8-phenyl-benzo[j]fluoranthene. This would allow for a direct comparison with experimental spectroscopic data, aiding in the identification and characterization of the compound. Studies on related benzo[k]fluoranthene (B33198) derivatives have demonstrated the utility of TD-DFT in accurately predicting their optical properties. mdpi.com
Furthermore, DFT can be used to calculate various molecular descriptors that are essential for understanding reactivity and intermolecular interactions. These include molecular electrostatic potential (MEP) maps, which visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack.
Table 1: Illustrative DFT-Calculated Properties for a Related PAH
| Property | Calculated Value | Method | Reference Compound |
| HOMO Energy | -5.25 eV | B3LYP/6-31G(d,p) | N-doped Heptalene Derivative |
| LUMO Energy | -1.10 eV | B3LYP/6-31G(d,p) | N-doped Heptalene Derivative |
| HOMO-LUMO Gap | 4.15 eV | B3LYP/6-31G(d,p) | N-doped Heptalene Derivative |
This table provides example data for a related complex PAH to illustrate the output of DFT calculations. The values are not for Benzo[j]fluoranthene, 8-phenyl-.
Theoretical Reactivity Predictions
Theoretical methods are invaluable for predicting the chemical reactivity of molecules, providing insights that can be difficult to obtain experimentally. For 8-phenyl-benzo[j]fluoranthene, a key question is how the phenyl substituent influences the reactivity of the benzo[j]fluoranthene core towards, for example, electrophilic aromatic substitution.
The reactivity of different positions on the aromatic rings can be assessed using various theoretical descriptors derived from quantum chemical calculations. One common approach is to analyze the distribution of atomic charges. Hirshfeld population analysis, for instance, can provide atomic charges that correlate well with reactivity trends in electrophilic aromatic substitution reactions. mdpi.comnih.gov Positions with a higher negative charge are generally more susceptible to attack by electrophiles.
Another powerful tool is the analysis of frontier molecular orbitals. The shape and energy of the HOMO can indicate the most likely sites for electrophilic attack. For radical reactions, the spin density distribution in the radical cation or anion would be a key indicator of reactivity.
The activation strain model, also known as the distortion/interaction model, is a more sophisticated approach that analyzes the energy profile of a reaction. researchgate.net This method deconstructs the activation energy into two components: the strain energy required to deform the reactants into their transition-state geometries, and the interaction energy between the deformed reactants. This would allow for a detailed understanding of how the 8-phenyl group affects both the rigidity of the benzo[j]fluoranthene system and its interaction with approaching reagents.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Fate
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with its biological activity or environmental fate. These models are crucial for assessing the potential risks of chemicals in the absence of extensive experimental data.
For 8-phenyl-benzo[j]fluoranthene, QSAR modeling would be essential for predicting its environmental behavior, such as its persistence, bioaccumulation potential, and toxicity. The "activity" in this context could be a measure of its rate of degradation (e.g., photodegradation or biodegradation), its tendency to accumulate in organisms, or its toxicity to aquatic life. nih.govnih.gov
The "structure" is represented by a set of molecular descriptors. These can range from simple constitutional descriptors (e.g., molecular weight, number of rings) to more sophisticated quantum chemical descriptors calculated using methods like DFT. Important descriptors for the environmental fate of PAHs often include the octanol-water partition coefficient (logP), which indicates hydrophobicity, and electronic descriptors like the HOMO-LUMO energy gap, which can be related to phototoxicity. mdpi.com
A QSAR model for the environmental fate of a class of compounds including 8-phenyl-benzo[j]fluoranthene would be developed by first compiling a dataset of related PAHs with known experimental data for a particular endpoint (e.g., toxicity to a specific organism). Molecular descriptors would then be calculated for all compounds in the dataset. Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that relates the descriptors to the observed activity. Once validated, this model could be used to predict the environmental fate of 8-phenyl-benzo[j]fluoranthene.
Table 2: Common Descriptors in QSAR Models for PAH Environmental Fate
| Descriptor | Type | Relevance to Environmental Fate |
| logP (Octanol-Water Partition Coefficient) | Physicochemical | Bioaccumulation potential |
| HOMO-LUMO Energy Gap | Quantum Chemical | Phototoxicity, reactivity |
| Molecular Polarizability | Quantum Chemical | Intermolecular interactions, bioavailability |
| Molecular Weight | Constitutional | General physical properties, transport |
Q & A
Q. What are the recommended analytical methods for detecting and quantifying Benzo[j]fluoranthene in environmental samples?
Methodological Answer: Benzo[j]fluoranthene is typically analyzed using solvent extraction followed by gas chromatography-mass spectrometry (GC-MS) or high-resolution GC-MS. Sample preparation involves extraction with non-polar solvents (e.g., dichloromethane), cleanup using silica gel columns, and concentration under nitrogen flow. Key parameters include:
- GC Column: DB-5MS or equivalent (5% phenyl-methylpolysiloxane) for optimal separation of polycyclic aromatic hydrocarbons (PAHs).
- MS Detection: Electron ionization (EI) at 70 eV, monitoring molecular ions (m/z 252 for CH).
- Quantification: Internal standards (e.g., deuterated PAHs) correct for matrix effects.
Critical Consideration: Co-elution with isomers like Benzo[b]fluoranthene may occur; confirmation requires retention time matching and spectral deconvolution . Cross-contamination between isomers is possible if analytical protocols lack specificity .
Table 1: Key Identifiers for Benzo[j]fluoranthene
| Property | Value | Source |
|---|---|---|
| CAS Number | 205-82-3 | |
| Molecular Formula | CH | |
| Molecular Weight | 252.31 g/mol |
Q. How does the environmental persistence of Benzo[j]fluoranthene influence its ecological risk assessment?
Methodological Answer: Benzo[j]fluoranthene exhibits high persistence due to its stable aromatic structure and low water solubility (logWS ≈ -6.5). It bioaccumulates in lipid-rich tissues and adheres to particulate matter in soil/sediments. Risk assessment requires:
- Partitioning Studies: Measure octanol-water (logK ~6.3) and organic carbon-water (K) coefficients to model mobility.
- Toxicity Endpoints: Use chronic exposure assays (e.g., Daphnia magna survival tests) to establish NOAEL/LOAEL values.
- Regulatory Thresholds: Compare detected concentrations against EPA guidelines (e.g., AWQC carcinogenic risk level: 1.2 × 10 μg/L) .
Key Data:
Advanced Research Questions
Q. What challenges arise in differentiating Benzo[j]fluoranthene from its structural isomers, and how can they be methodologically addressed?
Methodological Answer: Isomeric differentiation (e.g., Benzo[j] vs. Benzo[b/k]fluoranthene) is complicated by identical molecular weights and similar retention times. Solutions include:
- GC-MS Retention Indices (RI): Use Van Den Dool/Kratz RI values calibrated with certified standards. Benzo[j]fluoranthene RI: ~2,450 (DB-5MS) .
- High-Resolution MS (HRMS): Resolve isotopic patterns (e.g., C contributions) to distinguish isomers.
- Computational Chemistry: Density Functional Theory (DFT) at B3LYP/4-31G level predicts ionization potentials and UV-Vis spectra for validation .
Table 2: Comparative Properties of Benzofluoranthene Isomers
Q. What computational approaches are used to predict the thermodynamic properties of Benzo[j]fluoranthene, and how do they compare with experimental data?
Methodological Answer: Thermodynamic properties (e.g., enthalpy of formation, vapor pressure) are modeled using:
- Group Contribution Methods (Joback, Crippen): Estimate ΔH° (standard enthalpy of formation) with <5% error vs. NIST data .
- Quantum Mechanical Calculations: DFT (B3LYP/6-311+G**) optimizes molecular geometry and calculates Gibbs free energy (ΔG).
- Validation: Compare computed vapor pressure (e.g., 2.3 × 10 mmHg at 25°C) with experimental values from NIST Webbook .
Critical Insight: Discrepancies >10% in entropy calculations highlight limitations in approximating vibrational modes for large PAHs .
Q. How do the metabolic pathways of Benzo[j]fluoranthene contribute to its mutagenic and carcinogenic effects in mammalian systems?
Methodological Answer: Metabolic activation involves cytochrome P450 enzymes (CYP1A1/1B1) oxidizing Benzo[j]fluoranthene to diol-epoxides, which form DNA adducts. Key steps:
- In Vitro Models: Use rat hepatocyte assays to track metabolite formation (e.g., 8,9-dihydrodiol-10,11-epoxide).
- DNA Adduct Analysis: P-postlabeling detects adducts in exposed tissues (e.g., lung, liver).
- Mutagenicity Testing: Ames II assay with TA98 strain (+S9 metabolic activation) confirms frameshift mutations .
Key Finding: Benzo[j]fluoranthene’s bay-region diol-epoxides exhibit higher DNA-binding affinity than non-bay isomers, correlating with carcinogenic potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
